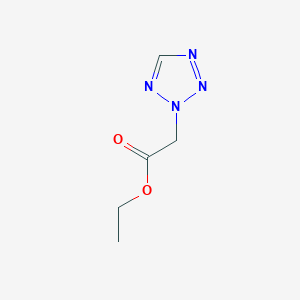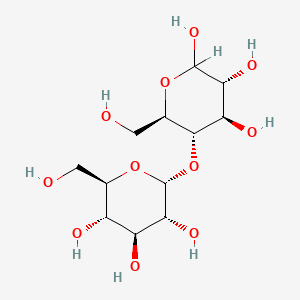
Bis-(3-trifluoromethylphenyl)disulfide
Übersicht
Beschreibung
Bis-(3-trifluoromethylphenyl)disulfide (BTFPD) is an organosulfur compound that is widely used in the synthesis of organic molecules and has been studied for its potential applications in the pharmaceutical and agricultural industries. BTFPD is a colorless liquid, with a melting point of -20°C and boiling point of 72°C. It has a molecular weight of 302.25 g/mol and a molecular formula of C12H11F6S2. BTFPD is a versatile compound that can be used for a variety of purposes in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Self-Healing Materials
Bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate efficient self-healing at room temperature without needing a catalyst or external intervention (Rekondo et al., 2014).
Structural Studies in Solid State
The structure and dynamics of bis(organothiophosphoryl) disulfides, including bis[tert-butyl(phenyl)thiophosphoryl] disulfide and bis-(diphenoxythiophosphoryl) disulfide, have been explored using X-ray diffraction and solid-state NMR spectroscopy. These studies reveal insights into the S-S bond length variations and P-S bond length relationships (Knopik et al., 1993).
Polymer Synthesis
Bis[4-(trimethylsilyl)phenyl]disulfide has been utilized in synthesizing odorless equivalents of commonly used disulfides, showcasing their utility in the preparation of selenium(II) chloride and selenium(IV) trichloride. These compounds exhibit similar reactivity patterns to their phenyl derivatives and can be stored under refrigerated, dry conditions (Patra et al., 2005).
Polymerization and Material Science
Diaryl disulfides, such as Bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, have been investigated for their potential in thermal polymerization, leading to the formation of high molecular weight poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS). This polymer is characterized by high crystallinity and stability after melting (Tsuchida et al., 1993).
Conformational Studies
The conformational dynamics of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives have been analyzed, revealing the influence of weak sulfur interactions and hydrogen bonds on their folded or unfolded states. This study provides valuable insights into the structural behavior of these compounds (Esparza-Ruiz et al., 2007).
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6S2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFZYUBUWGSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348191 | |
| Record name | bis-(3-trifluoromethylphenyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18715-44-1 | |
| Record name | bis-(3-trifluoromethylphenyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)



![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)






